molecular formula C12H22N2S B142358 N-(2,2-Dicyclopropylethyl)-N-propylthiourea CAS No. 155047-74-8

N-(2,2-Dicyclopropylethyl)-N-propylthiourea

Cat. No. B142358
CAS RN: 155047-74-8
M. Wt: 226.38 g/mol
InChI Key: KUTCQSJUPROYSS-UHFFFAOYSA-N
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Description

N-(2,2-Dicyclopropylethyl)-N-propylthiourea, commonly known as DPTU, is a thiourea derivative that has been extensively studied for its potential applications in various scientific fields. DPTU is a white crystalline solid with a molecular formula of C13H24N2S and a molecular weight of 240.41 g/mol. In

Mechanism of Action

The mechanism of action of DPTU is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. In cancer cells, DPTU has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. In neurodegenerative diseases, DPTU has been shown to protect neurons from oxidative stress and inflammation, which are two key factors in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
DPTU has been shown to have a variety of biochemical and physiological effects. In cancer cells, DPTU has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In neurodegenerative diseases, DPTU has been shown to decrease oxidative stress and inflammation, improve mitochondrial function, and enhance the activity of various neuroprotective enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using DPTU in lab experiments include its high purity, low toxicity, and ability to inhibit various enzymes and proteins. However, the limitations of using DPTU include its limited solubility in water and its potential for off-target effects due to its ability to inhibit multiple enzymes and proteins.

Future Directions

There are several future directions for the research and development of DPTU. In agriculture, further studies are needed to investigate the potential use of DPTU as a pesticide and fungicide. In medicine, further studies are needed to investigate the potential use of DPTU as an anticancer agent and neuroprotective agent. Additionally, further studies are needed to investigate the potential use of DPTU as a polymer additive in material science. Overall, the potential applications of DPTU in various scientific fields make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of DPTU involves the reaction of 2,2-dicyclopropylethylamine and propyl isothiocyanate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place at room temperature and yields DPTU as a white crystalline solid with a high purity.

Scientific Research Applications

DPTU has been extensively studied for its potential applications in various scientific fields such as agriculture, medicine, and material science. In agriculture, DPTU has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides and fungicides. In medicine, DPTU has been investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, DPTU has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, DPTU has been investigated for its potential use as a polymer additive due to its ability to improve the mechanical properties of polymers.

properties

CAS RN

155047-74-8

Molecular Formula

C12H22N2S

Molecular Weight

226.38 g/mol

IUPAC Name

1-(2,2-dicyclopropylethyl)-1-propylthiourea

InChI

InChI=1S/C12H22N2S/c1-2-7-14(12(13)15)8-11(9-3-4-9)10-5-6-10/h9-11H,2-8H2,1H3,(H2,13,15)

InChI Key

KUTCQSJUPROYSS-UHFFFAOYSA-N

SMILES

CCCN(CC(C1CC1)C2CC2)C(=S)N

Canonical SMILES

CCCN(CC(C1CC1)C2CC2)C(=S)N

synonyms

Thiourea, N-(2,2-dicyclopropylethyl)-N-propyl-

Origin of Product

United States

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